molecular formula C15H11NO5S B2593384 (2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate CAS No. 622812-34-4

(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Cat. No. B2593384
CAS RN: 622812-34-4
M. Wt: 317.32
InChI Key: DISKNMZYPHNWTQ-VGOFMYFVSA-N
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Description

This compound is a complex organic molecule that contains a benzofuran moiety, a pyridine moiety, and a methanesulfonate moiety . It’s likely to be used in the field of organic chemistry, possibly as an intermediate in the synthesis of other compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, specific structural data for this compound was not found.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and functional groups. It’s likely that it could participate in various organic reactions, such as nucleophilic substitutions or condensation reactions .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Synthesis of Thieno[2,3-b]pyridines and Derivatives : Research has led to the synthesis of new thieno[2,3-b]pyridines, incorporating 5-bromobenzofuran-2-yl moiety, from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate. These compounds were elucidated through elemental analysis and spectral data, indicating potential applications in the development of novel organic compounds (Abdelriheem, Ahmad, & Abdelhamid, 2015).

  • N-Pyridinyl Derivatives for Metal Coordination : The molecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide were explored for their potential as ligands in metal coordination. The study revealed insights into the hydrogen bonding and molecular arrangements, laying the groundwork for the development of new coordination complexes (Jacobs, Chan, & O'Connor, 2013).

  • Green Metric Evaluation in Synthesis : A modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in Dexlansoprazole production, was described. This study not only showcases an efficient synthesis route but also evaluates the process through green metrics, emphasizing sustainable chemical synthesis practices (Gilbile, Bhavani, & Vyas, 2017).

Medicinal Chemistry Applications

  • Chiral Nonracemic 1-(2-pyridinyl)ethylamines Synthesis : The stereospecific introduction of amino function onto the 2-pyridinylmethyl carbon center was investigated for the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines. This research contributes to the synthesis of optically active compounds, which are crucial in the development of enantioselective drugs (Uenishi, Hamada, Aburatani, Matsui, Yonemitsu, & Tsukube, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used as a pharmaceutical, it would interact with biological targets in the body. If it’s used as a chemical intermediate, its mechanism of action would be its reactivity in chemical reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper disposal methods .

Future Directions

The future directions for this compound would depend on its applications. If it’s a useful intermediate in organic synthesis, research might focus on developing more efficient synthesis methods. If it’s a pharmaceutical, future research might involve improving its efficacy or reducing its side effects .

properties

IUPAC Name

[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5S/c1-22(18,19)21-11-4-5-12-13(8-11)20-14(15(12)17)7-10-3-2-6-16-9-10/h2-9H,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISKNMZYPHNWTQ-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CN=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C\C3=CN=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

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